Darifenacin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darifenacin N-Oxide is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is formed through the oxidation of Darifenacin and is considered a potential impurity in commercial preparations of Darifenacin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin N-Oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide in methanol, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient oxygen sources and catalysts to achieve high yields of the N-oxide. The use of continuous flow processes with catalysts like titanium silicalite in packed-bed microreactors has been noted for its efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Darifenacin N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation.
Reduction: Potential reduction back to Darifenacin under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: this compound.
Reduction: Darifenacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Darifenacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxides.
Biology: Investigated for its potential biological activity and interactions with muscarinic receptors.
Medicine: Studied as a potential impurity in Darifenacin formulations, impacting the efficacy and safety of the drug.
Industry: Used in the development of analytical methods to detect and quantify impurities in pharmaceutical preparations
Mechanism of Action
Darifenacin N-Oxide, like Darifenacin, is believed to interact with muscarinic receptors, particularly the M3 receptor subtype. This interaction inhibits the contraction of bladder smooth muscle, reducing symptoms of overactive bladder . The exact molecular pathways and targets involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Darifenacin: The parent compound, used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist used for similar indications.
Vibegron: A beta-3 adrenergic agonist used for overactive bladder, with a different mechanism of action.
Uniqueness
Darifenacin N-Oxide is unique due to its formation as an oxidative impurity and its potential impact on the stability and efficacy of Darifenacin formulations. Its study helps in understanding the stability of pharmaceutical compounds and the development of methods to control impurities.
Biological Activity
Darifenacin N-Oxide is a derivative of darifenacin, an antimuscarinic agent primarily indicated for the treatment of overactive bladder (OAB). This compound exhibits significant biological activity, particularly in its interaction with muscarinic receptors. Understanding the biological activity of this compound involves examining its mechanism of action, pharmacological effects, and clinical implications.
This compound is synthesized through the oxidation of darifenacin, utilizing various reagents such as sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid. The reaction conditions can be optimized to achieve high yields and purity levels.
Table 1: Synthesis Methods for this compound
Reagent | Reaction Type | Conditions |
---|---|---|
Sodium percarbonate | Oxidation | Aqueous solution |
TS-1 + Hydrogen peroxide | Oxidation | Methanol solvent |
Sodium perborate + Acetic acid | Oxidation | Acidic medium |
This compound functions primarily as a selective antagonist for the M3 muscarinic acetylcholine receptor. This receptor mediates bladder smooth muscle contraction. By inhibiting this receptor, this compound reduces the urgency and frequency of urination in patients with OAB. This mechanism is similar to that of its parent compound, darifenacin, which has been extensively studied in clinical settings.
Key Pharmacological Effects
- Muscarinic Receptor Interaction : this compound shows a higher affinity for M3 receptors compared to other subtypes, leading to effective management of bladder overactivity .
- Side Effects : Common side effects include constipation and dry mouth, which are typical for antimuscarinic agents .
Clinical Studies and Findings
Clinical trials have evaluated the efficacy and safety profiles of darifenacin and its derivatives, including this compound. A pooled analysis from multiple Phase III studies involving over 4000 patients indicated that darifenacin significantly reduced symptoms of OAB with manageable side effects.
Table 2: Summary of Clinical Findings on Darifenacin
Study Type | Sample Size | Dosage (mg/day) | Efficacy (%) | Side Effects (%) |
---|---|---|---|---|
Phase III | 4000+ | 7.5/15 | 60-70 | 14.8 |
Phase IV | Varies | 7.5/15 | 65 | 21.3 |
Case Studies
- Case Study on Efficacy : In a study involving elderly patients with OAB, darifenacin showed a significant reduction in urinary incontinence episodes compared to placebo .
- Side Effect Management : A case report highlighted the management of constipation as a side effect in patients treated with darifenacin, emphasizing the importance of monitoring gastrointestinal symptoms during treatment .
Research Applications
This compound is not only significant for its therapeutic use but also serves as a model compound in research settings:
Properties
CAS No. |
1391080-40-2 |
---|---|
Molecular Formula |
C28H30N2O3 |
Molecular Weight |
442.55 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Darifenacin Impurity C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.